molecular formula C7H7Cl2NO2S B1371477 2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide

2,5-dichloro-N-methoxy-N-methylthiophene-3-carboxamide

Cat. No. B1371477
M. Wt: 240.11 g/mol
InChI Key: CNAVXLVFOGTNLJ-UHFFFAOYSA-N
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Patent
US06696470B2

Procedure details

To a stirred solution of 2,5-dichloro-3-thiophenecarbonylchloride (1.08 g, 5.0 mmol) and pyridine (2 mL) in CH2Cl2 (10 mL) was added N,O-dimethylhydroxylamine hydrochloride (490 mg, 5.0 mmol) at room temperature, and the mixture was stirred for 18 hours. CH2Cl2 (10 mL) was added to the mixture. The combined organic layers were washed with 1N HCl solution, saturated NaHCO3 solution, brine, dried over MgSO4, and concentrated in vacuo to give light yellow oil (1.09 g, 91% yield). The compound was used for next reaction without purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Cl:10])=[CH:5][C:6]=1[C:7](Cl)=[O:8].N1C=CC=CC=1.Cl.[CH3:18][NH:19][O:20][CH3:21]>C(Cl)Cl>[Cl:1][C:2]1[S:3][C:4]([Cl:10])=[CH:5][C:6]=1[C:7]([N:19]([O:20][CH3:21])[CH3:18])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
ClC=1SC(=CC1C(=O)Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
490 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The combined organic layers were washed with 1N HCl solution, saturated NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1SC(=CC1C(=O)N(C)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.